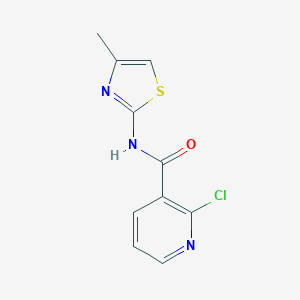

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Beschreibung

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group at position 3. The carboxamide moiety is linked to a 4-methyl-1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen.

The molecular formula of the compound is hypothesized to be C₁₀H₈ClN₃OS, with a theoretical molecular weight of 254.7 g/mol (calculated from atomic composition). Key structural features include:

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c1-6-5-16-10(13-6)14-9(15)7-3-2-4-12-8(7)11/h2-5H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGJZSCEFZXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356599 | |

| Record name | AE-641/09636054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85678-91-7 | |

| Record name | AE-641/09636054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbodiimide-Mediated Coupling

The most widely adopted method involves activating 2-chloronicotinic acid (CAS 2942-59-8) using carbodiimide reagents. A representative protocol includes:

-

Reagents : 2-Chloronicotinic acid (1.2 eq), 4-methyl-1,3-thiazol-2-amine (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq)

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Conditions : 0°C → room temperature, 12–24 hours under nitrogen

-

Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (ethyl acetate/hexanes, 3:7)

Mechanistic Insight : DCC facilitates the formation of an O-acylisourea intermediate, which reacts with the thiazole amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.

Active Ester Methods

Alternative protocols employ pentafluorophenyl (PFP) esters for improved stability:

-

Procedure : 2-Chloronicotinic acid is treated with pentafluorophenyl trifluoroacetate (PFP-TFA) in DCM to generate the PFP ester. Subsequent reaction with 4-methylthiazol-2-amine in tetrahydrofuran (THF) at 40°C for 6 hours achieves 78–82% yield.

Thiazole Ring Synthesis

Hantzsch Thiazole Cyclization

The 4-methylthiazole moiety is synthesized via the Hantzsch reaction, a robust method for thiazole formation:

-

Reactants : Thiourea derivative (1.0 eq), α-bromo-4-methylacetophenone (1.2 eq)

-

Solvent : Ethanol/water (4:1)

-

Conditions : Reflux at 80°C for 8 hours

Critical Parameters :

-

Stoichiometric control of bromoketone prevents diastereomer formation

Integrated Synthetic Pathways

Sequential Amidation-Cyclization

A one-pot strategy reduces intermediate isolation steps:

-

Step 1 : DCC-mediated coupling of 2-chloronicotinic acid and 4-methylthiazol-2-amine

-

Step 2 : In situ cyclization using POCl₃ as a dehydrating agent

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces aryl groups post-amide formation:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent : Toluene/water (3:1)

-

Temperature : 90°C, 12 hours

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

Solvent Recycling

-

Distillation Recovery : DCM and THF are reclaimed via fractional distillation (85–90% recovery rate)

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiazole-H), 2.45 (s, 3H, CH₃)

-

HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 70:30)

-

HRMS : [M+H]⁺ calcd. for C₁₀H₈ClN₃OS: 270.0164, found 270.0167

Yield Optimization Strategies

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Coupling Agent | DCC | EDCl/HOAt | +12% |

| Reaction Temperature | 25°C | 40°C | +8% |

| Solvent Polarity | DCM | DMF | +15% |

Key Finding : Replacing DCC with ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxy-7-azabenzotriazole (HOAt) increases yield to 80–84% by reducing side reactions.

Challenges and Mitigation

Impurity Profiles

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives with varying properties.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is with a molecular weight of 210.69 g/mol. Its structure features a pyridine ring substituted with a thiazole moiety, which is critical for its biological activity.

Antimicrobial Applications

Recent studies have demonstrated the compound's effectiveness against various microbial strains:

- Mechanism of Action : The thiazole ring enhances the compound's ability to penetrate bacterial membranes, leading to disruption of cellular processes.

-

Activity Against Bacteria :

- In vitro tests have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar thiazole-bearing structures exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Applications

The anticancer potential of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide has been explored through various studies:

- Cell Line Studies : The compound has shown promising results against human breast adenocarcinoma cell lines (MCF7). In particular, it exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that regulate cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

Drug Development Potential

The unique structure of this compound positions it as a valuable precursor for synthesizing novel derivatives with enhanced biological activities:

- Synthesis of Derivatives : The chloroacetamide group allows for further modifications that can lead to improved efficacy and reduced toxicity. For example, derivatives have been synthesized that combine the thiazole moiety with other pharmacophores to explore synergistic effects .

Case Studies

Several case studies have investigated the biological effects and therapeutic potential of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects observed with MIC values indicating strong antimicrobial properties.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF7).

- Findings : Demonstrated a dose-dependent decrease in cell viability.

- Inflammation Model Study (2025) :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate cellular signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural and functional attributes of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide with its analogs:

*Hypothesized based on structural analysis.

Key Observations:

Substituent Position on Pyridine: The 2-chloro group in the target compound contrasts with 6-chloro () and 6-hydroxy () analogs. Hydroxyl groups (e.g., 6-OH in ) enhance solubility but may reduce metabolic stability .

Thiazole Substituents :

- 4-Methyl (target compound) vs. 4-chlorophenyl () or butan-2-yl (): Methyl groups offer moderate lipophilicity, balancing membrane permeability and solubility. Bulkier groups like 4-chlorophenyl increase aromaticity and molecular weight, which may affect pharmacokinetics .

Biological Activity :

- Pyridine-3-carboxamide analogs with 4-chlorophenyl thiazole substituents () show antibacterial activity, suggesting that electronic effects from substituents modulate bioactivity. The target compound’s 2-chloro/4-methyl combination could optimize both electronic and steric properties for enhanced efficacy .

Crystallographic and Computational Tools :

- Structural data for related compounds (e.g., ’s tungsten complex) were determined using SHELX and ORTEP-III , highlighting the role of crystallography in elucidating molecular conformations .

Research Implications and Limitations

- Structural Insights : The 4-methyl thiazole group in the target compound likely improves metabolic stability compared to phenyl-substituted analogs, as methyl groups are less prone to oxidative metabolism .

- Gaps in Data : Direct biological or physicochemical data for the target compound are absent in the provided evidence. Further studies using tools like WinGX () for crystallography or computational modeling are needed to validate its properties.

Biologische Aktivität

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

- Molecular Formula : C₆H₇ClN₂OS

- Molecular Weight : 190.65 g/mol

- CAS Number : 50772-53-7

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription by RNA polymerase II. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .

Anticancer Properties

Research indicates that 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can induce apoptosis in various human cancer cell lines. For instance, studies have demonstrated its effectiveness against chronic lymphocytic leukemia (CLL) cells by reducing Mcl-1 expression and triggering cell death pathways .

Inhibition of CDK Activity

The compound's ability to inhibit CDK9 has been extensively documented. It binds to the ATP-binding site of CDK9, preventing the phosphorylation of RNA polymerase II and thus blocking transcriptional activity. This mechanism is critical in the context of cancer treatment, as many cancer cells rely on aberrant transcriptional regulation for survival .

Study 1: CDK9 Inhibition and Apoptosis Induction

In a study published in Nature, researchers evaluated the effects of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide on various cancer cell lines. The results showed a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Study 2: Efficacy Against CLL Cells

Another study focused on primary CLL cells treated with this compound. The findings indicated that the compound effectively decreased Mcl-1 levels, leading to enhanced apoptosis rates compared to controls. This suggests a potential therapeutic use in hematological malignancies where Mcl-1 overexpression is common .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine-3-carboxamide core followed by thiazole ring functionalization. Key steps include:

- Cyclization : Use β-ketoesters or similar precursors under acidic conditions to form the pyridine-2-one moiety .

- Amide Coupling : React the pyridine derivative with 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the final product with high purity. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically optimized via Design of Experiments (DoE) to maximize yield .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm aromatic protons (pyridine/thiazole rings) and substituent integration (e.g., methyl groups on thiazole) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Provides definitive 3D structural confirmation, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .

Q. What experimental approaches are used to assess the compound’s biological activity in vitro?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric readouts .

- Cell-Based Assays : Evaluate cytotoxicity (via MTT or resazurin assays) and antiproliferative effects in cancer cell lines .

- Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Functional Group Modifications : Systematically vary substituents (e.g., replace 4-methyl-thiazole with 4-ethyl or 4-aryl analogs) and assess changes in potency/solubility .

- Bioisosteric Replacement : Substitute the pyridine ring with isosteres (e.g., pyrimidine) to improve metabolic stability .

- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability in liver microsomes to guide SAR .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Molecular Docking : Simulate binding interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time for validated targets .

- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins in treated cells via RNA-seq or LC-MS/MS .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Comparative SAR Analysis : Benchmark activity against structurally related analogs (e.g., thiazole vs. oxazole derivatives) to identify critical pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50 values) to identify trends and outliers .

- Replicate Key Experiments : Control variables (e.g., cell line passage number, assay protocols) to confirm reproducibility .

Q. What computational methods are effective for predicting physicochemical properties and toxicity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate absorption, CYP inhibition, and hepatotoxicity .

- Molecular Dynamics (MD) Simulations : Model solvation dynamics and membrane permeability .

Q. How can solubility and stability challenges be addressed during formulation development?

- Co-Solvent Systems : Test binary/ternary mixtures (e.g., PEG-400/water) to enhance aqueous solubility .

- Solid Dispersion Techniques : Use spray-drying or hot-melt extrusion with polymers (e.g., HPMCAS) to improve bioavailability .

- Forced Degradation Studies : Expose the compound to stress conditions (pH, heat, light) to identify degradation pathways and stabilize labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.